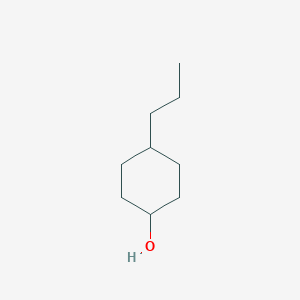

4-Propylcyclohexanol

概要

説明

4-Propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where a propyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a colorless to almost colorless clear liquid and is known for its applications in various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 4-Propylcyclohexanol can be synthesized through several methods. One efficient method involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase. In this process, 4-propylcyclohexanone is completely transformed into this compound under optimal catalytic conditions . The reaction typically involves the use of 125 g/L of 4-propylcyclohexanone, which is converted after 5 hours, yielding 225.8 g of this compound with a high cis/trans ratio .

Industrial Production Methods: Industrial production of this compound often involves hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This method is advantageous due to its high selectivity and efficiency .

化学反応の分析

4-Propylcyclohexanol undergoes various chemical reactions, including:

Oxidation:

- Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 4-propylcyclohexanone.

Reduction:

- Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclohexane derivatives.

Substitution:

- Substitution reactions can occur at the hydroxyl group, where reagents such as thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen, forming 4-propylcyclohexyl chloride or bromide.

科学的研究の応用

Synthesis and Production

4-Propylcyclohexanol can be synthesized through several methods, including:

- Catalytic Hydrogenation: 4-Propylcyclohexanone can be hydrogenated using a platinum catalyst in water at elevated temperatures and pressures to yield this compound.

- Biotransformation: Certain fungi, such as Colletotrichum species, can be used to stereoselectively reduce 4-propylcyclohexanone into its corresponding cis- and trans-alcohols .

- Enzymatic Reduction: Galactomyces geotrichum JCM 6359 mediates the stereoselective reduction of 4-propylcyclohexanone, yielding predominantly cis-4-propylcyclohexanol.

- Green Production: Mutant strains of microorganisms can efficiently produce cis-4-propylcyclohexanol, offering a sustainable route for its synthesis .

Applications in Scientific Research

- Liquid Crystal Displays (LCDs): Cis-4-propylcyclohexanol is a crucial precursor for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key component in liquid crystal displays . The stereoselective synthesis of cis-4-propylcyclohexanol is essential for developing advanced materials with tailored optical properties.

- Intermediate in Organic Synthesis: this compound serves as an important intermediate in the synthesis of various organic compounds. For example, it can be used to synthesize chiral tacrine analogues, which are acetylcholinesterase inhibitors with potential applications in treating neurodegenerative diseases like Alzheimer's.

- Chemical Reactions: this compound can undergo reactions such as oxidation and esterification.

Case Studies

- Stereoselective Reduction: Galactomyces geotrichum JCM 6359 can be used to reduce 4-propylcyclohexanone, yielding predominantly cis-4-propylcyclohexanol with a cis/trans ratio of 99:0.5. This enzymatic reduction offers an efficient route to the cis isomer, a valuable intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a crucial component in liquid crystal displays.

- Hydrodeoxygenation (HDO): Studies on the hydrodeoxygenation of lignin monomers, such as 4-propylguaiacol, have shown that this compound can be formed as an intermediate during the process . The HDO of 4-propylguaiacol using transition metal sulfides can lead to the formation of deoxygenated products, which are useful for producing advanced biofuels and chemicals.

- Electrocatalysis: Platinum nanoparticle electrocatalysts have been used to convert biomass-derived materials into valuable chemicals, including propylcyclohexane and this compound . High yields (up to 87%) can be achieved under mild conditions (80 °C, 30 min, and 50 mA/cm² current density) .

Environmental Considerations

作用機序

The mechanism of action of 4-Propylcyclohexanol primarily involves its conversion to other compounds through enzymatic or chemical reactions. For instance, the conversion of 4-propylcyclohexanone to this compound using alcohol dehydrogenase involves the reduction of the carbonyl group to a hydroxyl group . This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the reduction reaction.

類似化合物との比較

4-Propylcyclohexanol can be compared with other cyclohexanol derivatives such as:

4-Methylcyclohexanol: Similar in structure but with a methyl group instead of a propyl group. It has different physical and chemical properties due to the smaller alkyl group.

4-Ethylcyclohexanol: Contains an ethyl group, leading to variations in reactivity and applications.

4-Propylphenol: Although structurally similar, it has an aromatic ring, which significantly alters its chemical behavior and applications.

This compound is unique due to its specific alkyl substitution, which imparts distinct properties and makes it suitable for specialized applications in liquid crystal technology and other industrial processes .

生物活性

4-Propylcyclohexanol, an organic compound with the molecular formula C9H18O, is a cyclohexanol derivative characterized by a propyl group attached to the fourth carbon of the cyclohexane ring. This compound exists in both cis and trans isomeric forms and has garnered attention for its potential biological activities and applications in various fields, including medicine and industrial chemistry.

The primary target for this compound is the alcohol dehydrogenase enzyme , which plays a crucial role in the metabolism of alcohols. The compound undergoes biotransformation through this enzyme, leading to the conversion of 4-Propylcyclohexanone to cis-4-Propylcyclohexanol. This interaction is significant as it influences various biochemical pathways, particularly those involved in cellular metabolism and signaling.

This compound participates in several biochemical reactions, notably:

- Enzymatic Reduction : It is reduced from 4-Propylcyclohexanone by alcohol dehydrogenase enzymes, affecting cellular metabolism.

- Gene Expression Modulation : The compound can influence transcription factors, leading to changes in gene expression profiles.

- Metabolic Flux Alteration : It impacts metabolic enzyme activity, thereby altering overall metabolic processes within cells.

Cellular Effects

Research indicates that this compound affects cellular functions, including:

- Cell Signaling Pathways : The compound has been shown to modulate pathways that are critical for cellular communication.

- Long-term Gene Expression Changes : Prolonged exposure can lead to sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound are dose-dependent:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant changes in metabolic pathways and potential toxicity, including cellular damage and disruption of physiological processes.

Case Studies

- Biotransformation Studies : A study examined the biotransformation of 4-propylcyclohexanone using various fungi as biocatalysts. The results demonstrated differing efficiencies in producing this compound, highlighting the potential for using biological systems in synthesizing this compound .

- Synthesis Optimization : Research focused on optimizing conditions for the synthesis of cis-4-propylcyclohexanol using recombinant alcohol dehydrogenase. The study found that specific concentrations of NAD+ significantly increased substrate conversion rates, achieving nearly complete transformation under optimized conditions .

- Toxicity Assessments : Toxicological studies have shown that while low doses of this compound are relatively safe, high concentrations can lead to adverse effects on cell viability and function .

Metabolic Pathways

The metabolic pathways involving this compound include:

| Pathway | Description |

|---|---|

| Alcohol Dehydrogenase Pathway | Converts this compound to 4-Propylcyclohexanone, influencing overall metabolism. |

| Cellular Transport Mechanisms | The compound diffuses across cell membranes due to its lipophilic nature and may interact with specific transport proteins. |

特性

IUPAC Name |

4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZFPKENDZQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311691 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77866-58-1 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。